molecular formula C20H23NO2 B1665374 Amolanone CAS No. 76-65-3

Amolanone

Cat. No. B1665374
CAS RN: 76-65-3
M. Wt: 309.4 g/mol
InChI Key: HPITVGRITATAFY-UHFFFAOYSA-N
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Description

Amolanone is a member of 1-benzofurans.

Scientific Research Applications

Antiproliferative Activity

Amolanone, identified as a component in the volatile oil from Pyrolae herba, has demonstrated antiproliferative activity against SW1353 human chondrosarcoma cells. The study highlighted the potential use of Amolanone as a therapeutic agent in the treatment of chondrosarcoma, suggesting its significant role in cancer research and treatment (Cai et al., 2013).

Activation of Carbon for Environmental Applications

Research on Amolanone also extends to environmental applications. A study utilized waste canola meal, which contains Amolanone, to produce activated carbons for environmental applications like adsorption of ammonium ions from aqueous solutions. The study underscored the role of Amolanone in the development of eco-friendly and sustainable materials for environmental conservation and waste management (Rambabu et al., 2015).

properties

CAS RN

76-65-3

Product Name

Amolanone

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one

InChI

InChI=1S/C20H23NO2/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22/h5-13H,3-4,14-15H2,1-2H3

InChI Key

HPITVGRITATAFY-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amolanone;  AP 43;  AP-43;  AP43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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